molecular formula C18H19F3N4O2 B2602703 2,4-dimethyl-6-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}oxy)pyrimidine CAS No. 2034559-52-7

2,4-dimethyl-6-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}oxy)pyrimidine

Cat. No.: B2602703
CAS No.: 2034559-52-7
M. Wt: 380.371
InChI Key: GHXHICKAVQFTKG-UHFFFAOYSA-N
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Description

2,4-dimethyl-6-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}oxy)pyrimidine is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyrimidine ring substituted with dimethyl groups and a piperidine ring linked to a trifluoromethyl pyridine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-6-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}oxy)pyrimidine typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the piperidine moiety, and the attachment of the trifluoromethyl pyridine group. Common synthetic methods include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethyl-6-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}oxy)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce new functional groups.

    Reduction: Reduction reactions can be used to modify the existing functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace certain groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles are used under controlled conditions to achieve the desired substitutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

2,4-dimethyl-6-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}oxy)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-dimethyl-6-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}oxy)pyrimidine involves its interaction with specific molecular targets. The trifluoromethyl group and pyridine moiety play crucial roles in its binding affinity and activity. The compound may act on certain enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-dimethyl-6-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}oxy)pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various applications.

Properties

IUPAC Name

[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N4O2/c1-11-9-16(24-12(2)23-11)27-14-5-7-25(8-6-14)17(26)13-3-4-15(22-10-13)18(19,20)21/h3-4,9-10,14H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHXHICKAVQFTKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)C3=CN=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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